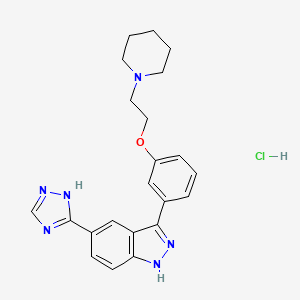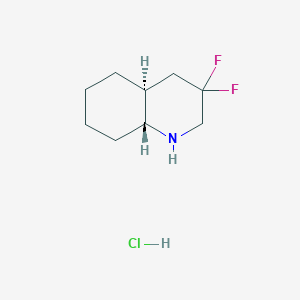
(4As,8aR)-3,3-difluoro-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(4aS,8aR)-3,3-difluoro-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoline;hydrochloride” is a potent and allosteric inhibitor of DNMT3A . It inhibits DNMT3A activity by disrupting protein-protein interactions . This compound induces apoptosis of acute myeloid leukemia (AML) cell lines and induces differentiation of distinct AML cell lines including cells with mutated DNMT3A R882 .
Scientific Research Applications
Application in Anion Receptor Development
The compound (4As,8aR)-3,3-difluoro-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoline;hydrochloride is related to fluorinated compounds used in developing neutral anion receptors. For instance, fluorinated calix[4]pyrrole and dipyrrolylquinoxaline, similar in structure, have been studied for their enhanced affinities in binding anions like fluoride, chloride, or dihydrogen phosphate. Such compounds, due to their fluorination, show improved binding capabilities compared to their non-fluorinated counterparts (Anzenbacher et al., 2000).
Use in Heterocyclic Chemistry
The compound is part of a broader family of fluorinated quinolines utilized in heterocyclic chemistry. Quinolines fluorinated at the benzene ring, for example, have been studied extensively for reactions with nitrogen-centered nucleophiles. These reactions have yielded new quinoline derivatives, demonstrating the versatility of fluorinated quinolines in synthesizing novel organic compounds (Safina et al., 2009).
Role in Synthesis of Pharmaceutically Active Compounds
Compounds like (4As,8aR)-3,3-difluoro-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoline are important intermediates in the synthesis of pharmaceutically active compounds. A study illustrated a practical large-scale synthesis method for a related compound, showcasing its importance in the pharmaceutical industry (Bänziger et al., 2000).
Application in Metal Chelate Synthesis
The structural similarity of this compound to other quinoline derivatives suggests its potential use in the synthesis of metal chelates. Studies have been conducted on quinolines and their derivatives for forming complexes with various metals, indicating potential applications in fields like catalysis and material science (Khalil et al., 1988).
Potential in Organic Synthesis and Functionalization
The compound's structural features make it a candidate for various organic synthesis and functionalization processes. Its relatives in the quinoline family have been employed in numerous organic reactions, demonstrating the potential utility of (4As,8aR)-3,3-difluoro-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoline in similar applications (Heiskanen et al., 2007).
Mechanism of Action
properties
IUPAC Name |
(4aS,8aR)-3,3-difluoro-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2N.ClH/c10-9(11)5-7-3-1-2-4-8(7)12-6-9;/h7-8,12H,1-6H2;1H/t7-,8+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGZOHQQVSLYCO-KZYPOYLOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(CN2)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2[C@@H](C1)CC(CN2)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4As,8aR)-3,3-difluoro-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoline;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

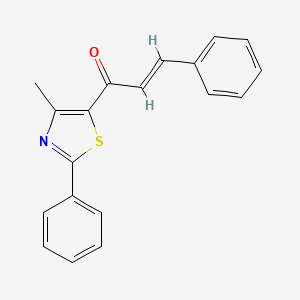
![1-(4-Chlorophenyl)-4-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}butane-1,4-dione](/img/structure/B2653717.png)
![2-Oxobenzo[d][1,3]oxathiol-5-yl 3-chlorobenzoate](/img/structure/B2653718.png)
![4-(dimethylamino)-N-{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}benzamide](/img/structure/B2653719.png)
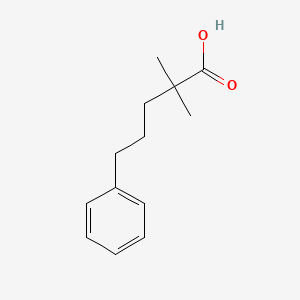
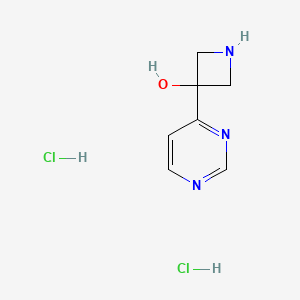
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide](/img/structure/B2653724.png)
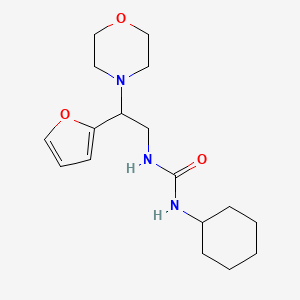
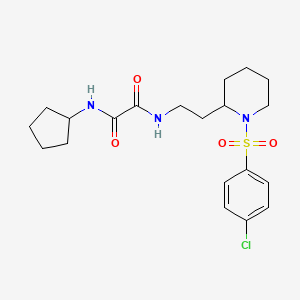
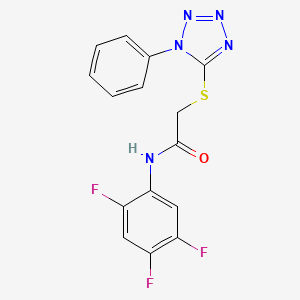

![N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2653731.png)
![N-(3-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2653733.png)
